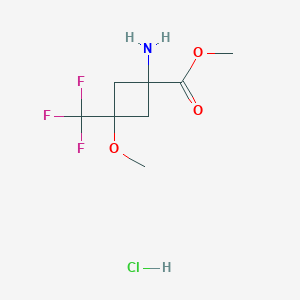

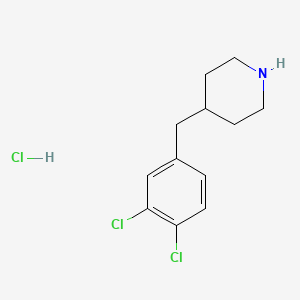

![molecular formula C16H16O4 B2495117 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 838887-77-7](/img/structure/B2495117.png)

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid involves protective group strategies and selective functional group transformations. For instance, 4-Methoxy-α-methylbenzyl alcohol has been utilized as a new protecting group for carboxylic acids, showcasing its relevance in the synthesis of complex molecules through the hydrolysis of esters obtained from the coupling of alcohol with corresponding acids (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990). Such methodologies are foundational for constructing the molecular architecture of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Methoxy-benzoic acid derivatives, has been elucidated through single-crystal X-ray diffraction, highlighting the importance of molecular geometry and conformation in understanding the behavior and reactivity of such molecules (Zhao et al., 2010).

Chemical Reactions and Properties

Selective para-metalation of unprotected methoxy benzoic acids illustrates the chemical reactivity and potential for further functionalization of the methoxy benzoic acid backbone (Surajit Sinha, Bhubaneswar Mandal, & S. Chandrasekaran, 2000). This reactivity is crucial for modifications leading to the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid in various environments and applications. The crystal structure of related compounds provides insights into the packing, hydrogen bonding, and other intermolecular interactions that influence these physical properties (V. Nesterov, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application and functionality of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid. The selective deprotection and reactivity of methoxybenzyl protecting groups offer valuable insights into the compound's chemical behavior and its manipulation in synthetic chemistry (K. Horita, T. Yoshioka, Tatsuyoshi Tanaka, Y. Oikawa, & O. Yonemitsu, 1986).

Wissenschaftliche Forschungsanwendungen

Oxidative Debenzylation and Protecting Groups

A study introduces 4-Methoxy-α-methylbenzyl alcohol, a derivative closely related to the target compound, as a new protecting group for carboxylic acids. The corresponding esters, obtained from the coupling of this alcohol and acids, were effectively hydrolyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating its utility in synthetic chemistry for protecting carboxylic acids with sensitivity to reductive debenzylation reactions (Yoo, Kim, & Kyu, 1990).

Dopants in Polyaniline Synthesis

Another research application involves the use of substituted benzoic acids, including derivatives similar to the compound , as dopants in polyaniline. This work explored how benzoic acids and their derivatives enhance the electrical conductivity of polyaniline, a conductive polymer, showcasing the potential of these compounds in developing advanced materials with tailored electrical properties (Amarnath & Palaniappan, 2005).

Microbial Metabolism of Aromatic Acids

Research on the metabolic pathways of Pseudomonas putida has shown the oxidation of aromatic acids, including methoxybenzoic acids. This study highlights the organism's ability to metabolize complex organic compounds, offering insights into bioremediation and the microbial breakdown of environmental pollutants (Donnelly & Dagley, 1980).

Antimicrobial and Molluscicidal Activities

Piper aduncum leaves have been found to contain prenylated benzoic acid derivatives, demonstrating antimicrobial and molluscicidal activities. This research underscores the potential of these compounds in developing natural pesticide and antimicrobial agents (Orjala et al., 1993).

Liquid-phase Oxidation and Catalysis

A study on the liquid-phase oxidation of methylbenzenes by a cobalt-copper-bromide system has produced insights into the selective oxidation processes of aromatic compounds, including those related to "3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid". This research could inform the development of more efficient catalytic processes in organic synthesis (Okada & Kamiya, 1981).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXWKIJLIFRJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)